molecular formula C10H9NO2 B555151 Methyl indole-3-carboxylate CAS No. 942-24-5

Methyl indole-3-carboxylate

Cat. No. B555151
CAS RN: 942-24-5
M. Wt: 175,19 g/mole
InChI Key: QXAUTQFAWKKNLM-UHFFFAOYSA-N
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Description

Methyl indole-3-carboxylate (MIC) is a heterocyclic compound with the empirical formula C10H9NO2 . It is also known by other names such as 3-Carbomethoxyindole, 3-Methoxycarbonylindole, and Methyl indolyl-3-carboxylate . It has been extracted from the marine Streptomyces sp. 060524 . It is used as a reagent in the preparation of oncrasin-1 derivatives, which are novel inhibitors of the C-terminal domain of RNA polymerase II .


Molecular Structure Analysis

The molecular structure of MIC was optimized and its structural parameters were calculated . Its crystal structure indicates the presence of intermolecular N-H…O hydrogen bond .


Chemical Reactions Analysis

MIC undergoes regioselective dibromination with bromine in acetic acid to afford methyl 5,6-dibromoindole-3-carboxylate . More detailed information about its chemical reactions was not found in the retrieved sources.


Physical And Chemical Properties Analysis

MIC is a light brown amorphous powder . It has a melting point of 149-152 °C (lit.) and a boiling point of 306.47°C (rough estimate) . It is slightly soluble in methanol and dimethyl sulfoxide, but insoluble in water .

Scientific Research Applications

  • Synthesis of Functionalized 2-Methyl-1H-indole-3-carboxylate Derivatives

    • Scientific Field : Organic Chemistry
    • Application Summary : Methyl indole-3-carboxylate is used in the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives .
    • Methods of Application : The procedure involves the use of commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .
    • Results or Outcomes : The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .
  • Preparation of Nitric Oxide Synthesis (nNOS) Inhibitors

    • Scientific Field : Medicinal Chemistry
    • Application Summary : Methyl indole-3-carboxylate is used in the preparation of nitric oxide synthesis (nNOS) inhibitors .
    • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
    • Results or Outcomes : The outcome is the production of nNOS inhibitors, which have potential therapeutic applications .
  • Preparation of Protein Kinase C Alpha (PKCα) Inhibitors

    • Scientific Field : Medicinal Chemistry
    • Application Summary : Methyl indole-3-carboxylate is used in the preparation of protein kinase C alpha (PKCα) inhibitors .
    • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
    • Results or Outcomes : The outcome is the production of PKCα inhibitors, which have potential therapeutic applications .
  • Preparation of Inhibitors of the C-terminal Domain of RNA Polymerase II

    • Scientific Field : Medicinal Chemistry
    • Application Summary : Methyl indole-3-carboxylate is used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II .
    • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
    • Results or Outcomes : The outcome is the production of these inhibitors, which have potential antitumor applications .
  • Preparation of Kinase Insert Domain Receptor (KDR) Inhibitors

    • Scientific Field : Medicinal Chemistry
    • Application Summary : Methyl indole-3-carboxylate is used in the preparation of kinase insert domain receptor (KDR) inhibitors .
    • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
    • Results or Outcomes : The outcome is the production of KDR inhibitors, which have potential therapeutic applications .
  • Preparation of Organocatalysts for the Anti-Mannich Reaction

    • Scientific Field : Organic Chemistry
    • Application Summary : Methyl indole-3-carboxylate is used in the preparation of organocatalysts for the anti-Mannich reaction .
    • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
    • Results or Outcomes : The outcome is the production of these organocatalysts, which are used in various organic reactions .
  • Preparation of Very Late Antigen-4 (VLA-4) Antagonists

    • Scientific Field : Medicinal Chemistry
    • Application Summary : Methyl indole-3-carboxylate is used in the preparation of very late antigen-4 (VLA-4) antagonists .
    • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
    • Results or Outcomes : The outcome is the production of VLA-4 antagonists, which have potential therapeutic applications .
  • Preparation of Inhibitors of Human 5-Lipoxygenase

    • Scientific Field : Medicinal Chemistry
    • Application Summary : Methyl indole-3-carboxylate is used in the preparation of inhibitors of human 5-lipoxygenase .
    • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
    • Results or Outcomes : The outcome is the production of these inhibitors, which have potential therapeutic applications .
  • Preparation of Serotonin 5-HT4 Receptor Antagonists

    • Scientific Field : Medicinal Chemistry
    • Application Summary : Methyl indole-3-carboxylate is used in the preparation of serotonin 5-HT4 receptor antagonists .
    • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
    • Results or Outcomes : The outcome is the production of these antagonists, which have potential therapeutic applications .
  • Scientific Field : Medicinal Chemistry
  • Application Summary : Methyl indole-3-carboxylate is used in the preparation of hyaluronidase inhibitors .
  • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
  • Results or Outcomes : The outcome is the production of these inhibitors, which have potential therapeutic applications .
  • Scientific Field : Organic Chemistry
  • Application Summary : Methyl indole-3-carboxylate is used in the preparation of diphenylsulfonium ylides from Martin’s sulfurane .
  • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
  • Results or Outcomes : The outcome is the production of these ylides, which are used in various organic reactions .
  • Scientific Field : Organic Chemistry
  • Application Summary : Methyl indole-3-carboxylate is used in the preparation of aminoindolylacetates .
  • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
  • Results or Outcomes : The outcome is the production of these acetates, which are used in various organic reactions .
  • Scientific Field : Medicinal Chemistry
  • Application Summary : Methyl indole-3-carboxylate is used in the biosynthesis of inhibitors of protein kinases .
  • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
  • Results or Outcomes : The outcome is the production of these inhibitors, which have potential therapeutic applications .
  • Scientific Field : Organic Chemistry
  • Application Summary : Methyl indole-3-carboxylate is used as a reactant in metal-free Friedel-Crafts alkylation .
  • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
  • Results or Outcomes : The outcome is the production of alkylated compounds, which are used in various organic reactions .
  • Scientific Field : Organic Chemistry
  • Application Summary : Methyl indole-3-carboxylate is used in the preparation of diphenylsulfonium ylides from Martin’s sulfurane .
  • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
  • Results or Outcomes : The outcome is the production of these ylides, which are used in various organic reactions .
  • Scientific Field : Organic Chemistry
  • Application Summary : Methyl indole-3-carboxylate is used as a reactant in cross dehydrogenative coupling reactions .
  • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
  • Results or Outcomes : The outcome is the production of coupled compounds, which are used in various organic reactions .
  • Scientific Field : Organic Chemistry
  • Application Summary : Methyl indole-3-carboxylate is used in the synthesis of indirubin derivatives .
  • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
  • Results or Outcomes : The outcome is the production of these derivatives, which are used in various organic reactions .
  • Scientific Field : Organic Chemistry
  • Application Summary : Methyl indole-3-carboxylate is used in the preparation of aminoindolylacetates .
  • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve chemical reactions under controlled conditions .
  • Results or Outcomes : The outcome is the production of these acetates, which are used in various organic reactions .

Safety And Hazards

MIC is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, kept in a dark place, and sealed in dry, room temperature conditions .

properties

IUPAC Name

methyl 1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAUTQFAWKKNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343334
Record name Methyl indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl indole-3-carboxylate

CAS RN

942-24-5
Record name Methyl indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-indole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Indole-3-carboxylic acid (757 mg, 4.7 mmol, 1.0 eq.) was partially dissolved in a mixture of ether, ethyl acetate and methanol. While stirring, a solution of diazomethane in ether was added until a yellow color persisted. The solvent was removed in vacuo and the remaining white solid was passed through a silica gel column, eluting with dichloromethane to give the title A compound (819 mg), m.p. 147°-149° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
398
Citations
M Niemyjska, D Maciejewska, I Wolska… - Journal of Molecular …, 2012 - Elsevier
Two new methyl indole-3-carboxylate derivatives: methyl 1-(3′-indolylmethane)-indole-3-carboxylate (1), and methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-…
Number of citations: 13 www.sciencedirect.com
TB Parsons, C Ghellamallah, L Male… - Organic & …, 2011 - pubs.rsc.org
Treatment of methyl indole-3-carboxylate with bromine in acetic acid gives methyl 5,6-dibromoindole-3-carboxylate regioselectively, from which the parent 5,6-dibromoindole can be …
Number of citations: 31 pubs.rsc.org
SC Hu, RX Tan, K Hong, ZN Yu… - … Section E: Structure …, 2005 - scripts.iucr.org
The title compound, C10H9NO2, was isolated and characterized from an EtOAc extract of marine Streptomyces sp. 060524. All atoms, except the methyl H atoms, are nearly coplanar. …
Number of citations: 17 scripts.iucr.org
RM Acheson, LJ King - Biochimica et biophysica acta, 1963 - Elsevier
… Comparison with the lightabsorption of methyl indole-3-carboxylate in methanol, 281 and 286 m/~ (e 12 ioo and 11600 respectively), inflexions at about 225 and 244 m/~ (e 185oo and …
Number of citations: 12 www.sciencedirect.com
RM Acheson, RJ Prince, G Procter - Journal of the Chemical Society …, 1979 - pubs.rsc.org
… Fractional recrystallisation (from MeOH) of the product gave ethyl 5-bromo-2-methylindole-3-carboxylate (2) (0.4 g) and the indolinone (6) (0.1 g), mp 128-130 "C (Found: C, 48.1; H, 4.0; …
Number of citations: 16 pubs.rsc.org
AJ Achazi, D Andrae, HU Reissig… - Journal of …, 2017 - Wiley Online Library
… 1a and 1b for example contain the free N-oxoalkyl-substituted methyl indole-3-carboxylate and two free urn:x-wiley:01928651:media:jcc25055:jcc25055-math-0001 complexes. The free …
Number of citations: 6 onlinelibrary.wiley.com
JM Muchowski - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
… the same products as obtained from the chlorination of methyl indole-3-carboxylate. The structures of these products were confirmed by degradation to known compounds and/or by …
Number of citations: 20 cdnsciencepub.com
J Bergman, R Engqvist, C Stålhandske, H Wallberg - Tetrahedron, 2003 - Elsevier
… To a solution of methyl indole-3-carboxylate (2.08 g, 11.9 mmol) and dichloromethane (50 mL) at 0C under argon N,N′-dimethylpiperazine (0.75 g, 6.56 mmol) and NCS (1.75 g, 13.1 …
Number of citations: 126 www.sciencedirect.com
K Tsujikawa, T Yamamuro, K Kuwayama… - Forensic …, 2014 - Springer
… We identified the products as methyl 1-pentyl-(1H-indole)-3-carboxylate, ethyl 1-pentyl-(1H-indole)-3-carboxylate, and methyl indole-3-carboxylate by comparison of their mass spectra …
Number of citations: 57 link.springer.com
S Zhang, Q Yang, T Defoirdt - Microbial Biotechnology, 2022 - Wiley Online Library
… 16), indene (indole analogue 19), 2,3-benzofuran (indole analogue 20), thianaphthene (indole analogue 21), indole-3-acetonitrile (indole analogue 7), methyl indole-3-carboxylate (…

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